molecular formula C14H10Cl2N4OS B2641944 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one CAS No. 1419794-21-0

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one

Cat. No. B2641944
CAS RN: 1419794-21-0
M. Wt: 353.22
InChI Key: BMGUVOVPEOQPTR-UHFFFAOYSA-N
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Description

The compound “6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one” is a complex organic molecule. It contains a pyrimido[4,5-D]pyridazin-5(6H)-one core, which is a type of bicyclic [6 + 6] system . This core is substituted with a 2,6-dichlorophenyl group, a methyl group, and a methylthio group .


Synthesis Analysis

The synthesis of such compounds generally involves several steps, including the formation of the pyrimido[4,5-D]pyridazin-5(6H)-one core and the introduction of the substituents . The exact synthesis method would depend on the starting materials and the specific conditions used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimido[4,5-D]pyridazin-5(6H)-one core and the substituents. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the methylthio group might participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is a part of the pyrimido[4,5-d]pyridazine class, which is notable for its diverse applications in chemical synthesis and the development of novel derivatives with potential biological activities. A foundational aspect of research involving this compound focuses on its synthesis and subsequent reactions to produce novel derivatives. For instance, research has shown the synthesis of pyrimido[4,5-c]pyridazine derivatives through reactions involving potassium thiocyanate and aromatic amines, leading to the formation of various s-triazolo derivatives. This process highlights the compound's role in creating new chemical entities with potentially unique properties (Moneam, 2004).

Application in Drug Discovery

In the realm of medicinal chemistry, derivatives of the pyrimido[4,5-d]pyridazin-5(6H)-one scaffold have been explored for their therapeutic potential. A notable application is the discovery of VX-745, a selective inhibitor of p38α kinase, showcasing the compound's utility in developing treatments for inflammation. The structural information from enzyme-ligand complexes guided the selection of screening compounds, demonstrating the compound's significance in the drug discovery process (Duffy et al., 2011).

Development of Dyes and Colorants

Another interesting application of pyrimido[4,5-d]pyridazin-5(6H)-one derivatives is in the synthesis of disperse dyes for textile applications. These compounds have been applied to polyester fiber, demonstrating a range of hues from orange-yellow to orange-red. This application underlines the versatility of the compound beyond pharmaceuticals, extending its utility to materials science and industrial applications (Deeb et al., 2014).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its properties for potential applications in medicinal chemistry .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrimido[4,5-d]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4OS/c1-7-11-8(6-17-14(18-11)22-2)13(21)20(19-7)12-9(15)4-3-5-10(12)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGUVOVPEOQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CN=C(N=C12)SC)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one

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